molecular formula C₂₈H₂₉D₃O₁₅ B1160404 Neodiosmin-d3

Neodiosmin-d3

Cat. No.: B1160404
M. Wt: 611.56
Attention: For research use only. Not for human or veterinary use.
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Description

Neodiosmin-d3 is a deuterated derivative of Neodiosmin, a flavonoid glycoside structurally related to Diosmin (C₂₈H₃₂O₁₅), a well-known phlebotonic agent used for chronic venous disorders . The deuterated form replaces three hydrogen atoms with deuterium (²H), typically at metabolically stable positions, to enhance its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic (PK) studies .

Properties

Molecular Formula

C₂₈H₂₉D₃O₁₅

Molecular Weight

611.56

Synonyms

7-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one-d3;  4’,5-Dihydroxylflavanone-7-O-α-L-rhamnosyl (1→2)-β-D-glucopyranoside-d3;  Diosmetin-7-neohesperidoside-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Diosmin and Diosmetin-d3

  • Diosmin (C₂₈H₃₂O₁₅, CAS 520-27-4): A flavonoid glycoside composed of Diosmetin (aglycone) and a disaccharide moiety. It is clinically used to improve venous tone and microcirculation .
  • Diosmetin-d3 (C₁₆H₉D₃O₆): The deuterated aglycone of Diosmin, synthesized for use as an analytical reference standard. Its deuterium atoms improve mass spectrometric detection by shifting molecular ion peaks, reducing interference from endogenous compounds .
Compound Molecular Formula Molecular Weight CAS Number Key Applications
Neodiosmin-d3 C₂₈H₂₉D₃O₁₅ ~610.5 N/A LC-MS internal standard
Diosmin C₂₈H₃₂O₁₅ 608.54 520-27-4 Vascular therapeutics
Diosmetin-d3 C₁₆H₉D₃O₆ ~309.3 N/A Metabolic studies

Deuterated Compounds: Cholamine-d3 and Vitamin D3-d3

  • Cholamine-d3 (C₅H₁₀D₃NO₂): A deuterated amine synthesized using methyl iodide-d3, as described in . Used in metabolic pathway tracing due to its isotopic stability .
  • Vitamin D3-d3 (C₂₇H₄₁D₃O): A deuterated form of cholecalciferol, employed in clinical assays to quantify endogenous Vitamin D levels without isotopic interference .
Compound Key Synthesis Step Application
This compound Deuteration of Neodiosmin PK studies of flavonoid metabolites
Cholamine-d3 Methyl iodide-d3 alkylation Metabolic tracer in lipid studies
Vitamin D3-d3 Deuterium exchange reaction Serum Vitamin D quantification

Analytical Advantages of Deuterated Compounds

Deuterated analogs like this compound exhibit:

  • Enhanced LC-MS Sensitivity: Deuterium increases molecular weight, enabling distinct detection from non-deuterated analogs (e.g., Diosmin) in biological matrices .
  • Reduced Metabolic Degradation : Deuterium-carbon bonds resist enzymatic cleavage, prolonging half-life in metabolic studies .

Comparative Pharmacokinetics

  • Diosmin vs. Neodiosmin : While Diosmin is rapidly hydrolyzed to Diosmetin in the gut, Neodiosmin’s structural modifications may alter bioavailability. This compound allows precise tracking of these differences .
  • Vitamin D3-d3 : Demonstrates 98% isotopic purity in assays, a benchmark for this compound validation .

Challenges and Limitations

  • Synthetic Complexity : Deuteration requires specialized reagents (e.g., methyl iodide-d3) and stringent conditions, as seen in Cholamine-d3 synthesis .

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